

An In-Depth Technical Guide to Ninerafaxstat: A Novel Prodrug Targeting Cardiac Metabolism

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Compound of Interest

Compound Name: Ninerafaxstat

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Abstract

Ninerafaxstat (IMB-1018972) is a promising, orally active investigational drug classified as a cardiac mitotrope, designed to modulate cellular energy metabolism within the heart. It functions as a prodrug, undergoing metabolic activation to exert its therapeutic effects. This technical guide provides a comprehensive overview of **ninerafaxstat**, its active metabolites, mechanism of action, and a summary of key preclinical and clinical findings. The document details the metabolic pathway of the prodrug, the pharmacokinetics of its active moieties, and efficacy data from clinical trials in cardiovascular diseases such as non-obstructive hypertrophic cardiomyopathy (nHCM) and diabetic cardiomyopathy. Furthermore, it outlines the experimental basis for its mechanism as a partial fatty acid oxidation (pFOX) inhibitor through the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT).

Introduction

Cardiomyopathies and heart failure are often characterized by a state of cardiac energy deficit. The failing heart exhibits a metabolic shift, becoming less efficient in its use of oxygen for ATP production. **Ninerafaxstat** is a novel therapeutic agent developed to address this metabolic inefficiency. By partially inhibiting fatty acid oxidation, **ninerafaxstat** aims to shift the heart's energy substrate preference towards glucose, a more oxygen-efficient fuel source. This guide delves into the core scientific principles of **ninerafaxstat**, from its prodrug nature to its ultimate effects on cardiac energetics.

The Prodrug and its Active Metabolites

Ninerafaxstat is administered as a prodrug, IMB-1018972, which is inactive in its initial form. Its therapeutic activity is dependent on its conversion to active metabolites within the body.

Chemical Structures

The chemical structure of the prodrug, **ninerafaxstat** (IMB-1018972), is provided below.

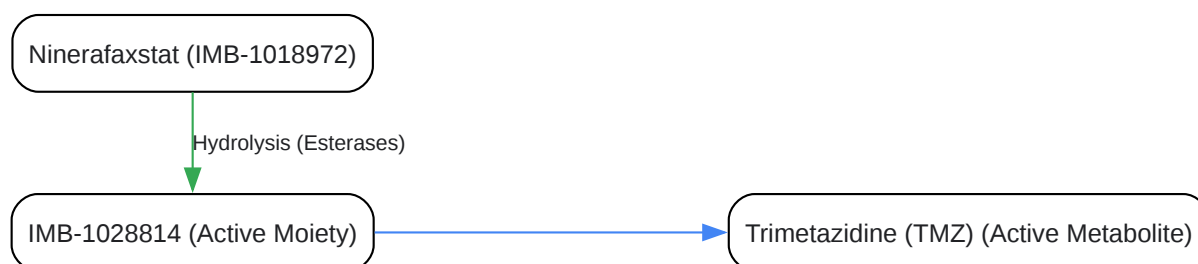
Ninerafaxstat (IMB-1018972)

- IUPAC Name: 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate[1]
- Chemical Formula: C₂₂H₂₉N₃O₅[2]
- Molecular Weight: 415.49 g/mol [2]

The primary active metabolite of **ninerafaxstat** is IMB-1028814. This active moiety is formed through the hydrolysis of the ester bond in the parent prodrug. A significant portion of IMB-1028814, estimated to be around 60%, is further metabolized to trimetazidine (TMZ), which is itself a well-characterized partial fatty acid oxidation inhibitor[3][4]. While some preclinical reports mention the presence of three metabolically active metabolites, the identities of the primary active players that have been characterized are IMB-1028814 and trimetazidine.

Metabolic Activation Pathway

The metabolic activation of **ninerafaxstat** is a two-step process that results in the formation of two known active metabolites.



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Metabolic activation pathway of **ninerafaxstat**.

Mechanism of Action: Partial Fatty Acid Oxidation (pFOX) Inhibition

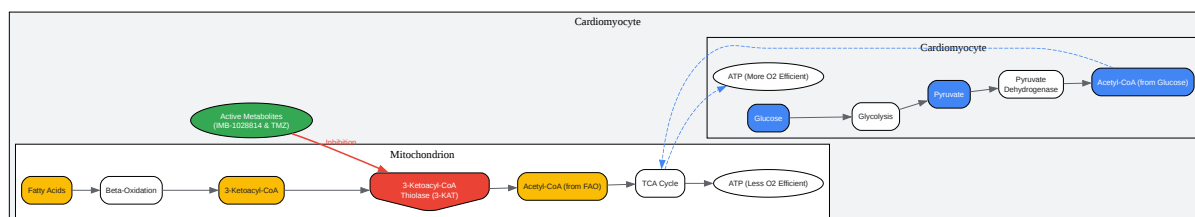
The therapeutic effect of **ninerafaxstat**'s active metabolites stems from their ability to partially inhibit fatty acid oxidation (pFOX) in the mitochondria of cardiomyocytes.

Target Enzyme: 3-Ketoacyl-CoA Thiolase (3-KAT)

The primary molecular target of the active metabolites of **ninerafaxstat** is 3-ketoacyl-CoA thiolase (3-KAT). This enzyme catalyzes the final step of the mitochondrial β -oxidation spiral, where a C2 acetyl-CoA unit is cleaved from a 3-ketoacyl-CoA molecule.

Signaling Pathway

By competitively inhibiting 3-KAT, the active metabolites of **ninerafaxstat** reduce the rate of fatty acid metabolism. This leads to a metabolic shift, prompting the heart to increase its utilization of glucose for energy production. Glucose oxidation is more oxygen-efficient than fatty acid oxidation, meaning more ATP is produced per molecule of oxygen consumed. This enhanced metabolic efficiency is particularly beneficial in conditions of cardiac stress or ischemia.



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Mechanism of action of **ninerafaxstat**'s active metabolites.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of **ninerafaxstat**.

Table 1: Pharmacokinetics of Ninerafaxstat Active Metabolites in Healthy Adults (Phase 1)

Parameter	IMB-1028814	Trimetazidine (TMZ)
Median Tmax (hours)	0.5 - 5.0	1.5 - 8.0
Geometric Mean Half-life ($t_{1/2}$) (hours)	2.5 - 4.5	6.5 - 9.5
Accumulation (Rac) after 5 days (200 mg BID)	1.22	2.28
Urinary Excretion (% of dose)	3.9 - 5.7%	23.1 - 32.5%
(Data from a first-in-human, Phase 1, randomized, double-blind, placebo-controlled study)		

Table 2: Efficacy of Ninerafaxstat in Clinical Trials

Indication	Trial	Key Finding
Diabetic Cardiomyopathy	IMPROVE-DiCE (Phase 2a)	- 32% improvement in myocardial energetics (PCr/ATP ratio) ($p < 0.01$)- 34% reduction in myocardial triglyceride content ($p = 0.026$)- 15% improvement in LV peak circumferential diastolic strain rate ($p < 0.047$)- 11% improvement in peak LV filling rate ($p < 0.05$)
Non-obstructive Hypertrophic Cardiomyopathy (nHCM)	IMPROVE-HCM (Phase 2)	- Significant improvement in ventilatory efficiency (VE/VCO ₂ slope) vs. placebo (LS mean difference: -2.1; $p = 0.006$)
(Data from the IMPROVE-DiCE and IMPROVE-HCM clinical trials)		

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **ninerafaxstat** and its metabolites are often proprietary. However, based on the scientific literature, a general methodology for a key assay is described below.

3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay

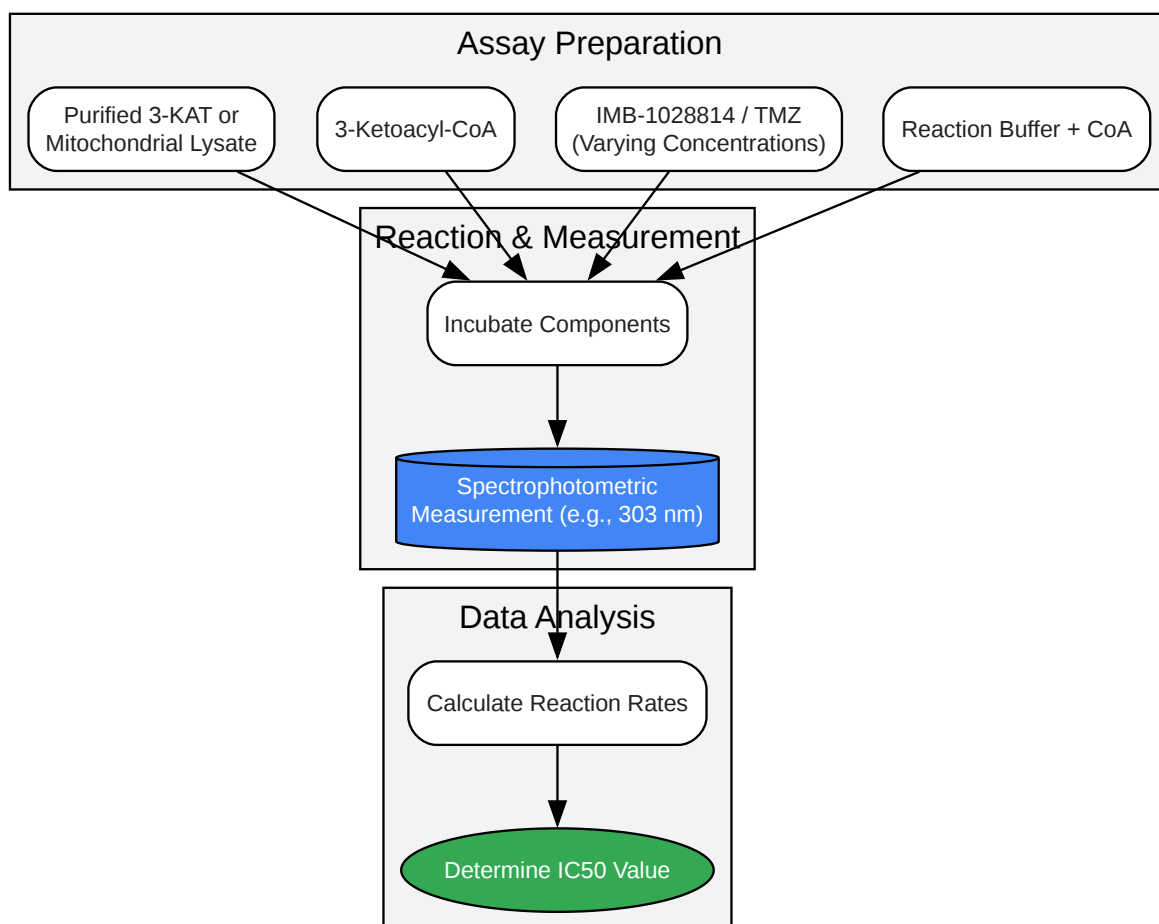
This in vitro assay is crucial for determining the inhibitory potential of compounds on the target enzyme.

Objective: To measure the dose-dependent inhibition of 3-KAT activity by **ninerafaxstat**'s active metabolites.

General Protocol Outline:

- Enzyme Source: Purified 3-ketoacyl-CoA thiolase enzyme from a relevant species (e.g., human, rat) or isolated mitochondria from cardiac tissue.
- Substrate: A suitable 3-ketoacyl-CoA substrate (e.g., 3-keto-palmitoyl-CoA).
- Assay Principle: The thiolase reaction involves the cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA), producing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. The reaction can be monitored spectrophotometrically by following the decrease in absorbance of the enol form of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., 303 nm) or by coupling the production of a reaction product to a subsequent enzymatic reaction that produces a detectable signal.
- Procedure:
 - Prepare a reaction mixture containing a suitable buffer, the 3-KAT enzyme, and Coenzyme A.
 - Add varying concentrations of the test compounds (IMB-1028814, trimetazidine) or a vehicle control.
 - Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

- Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.
- Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.



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Workflow for 3-KAT inhibition assay.

Conclusion

Ninerafaxstat represents a targeted approach to treating cardiovascular diseases by addressing the underlying metabolic dysregulation in the heart. As a prodrug, it delivers active metabolites that partially inhibit fatty acid oxidation, thereby enhancing the efficiency of cardiac energy production. The quantitative data from clinical trials demonstrate its potential to improve cardiac energetics and function in patient populations with significant unmet needs. Further research and larger clinical trials will continue to elucidate the full therapeutic potential of this novel cardiac mitotrope.

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